2-[(2-chlorobenzyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound with the molecular formula C16H16ClNOS2. It is a complex molecule that features both chlorobenzyl and methylsulfanyl groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 2-chlorobenzyl chloride with N-[3-(methylsulfanyl)phenyl]acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chlorinated and sulfur-containing reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the molecule can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorobenzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
- 2-[(2-chlorobenzyl)sulfanyl]-N-(2-naphthyl)acetamide
Uniqueness
2-[(2-chlorobenzyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of chlorobenzyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c1-20-14-7-4-6-13(9-14)18-16(19)11-21-10-12-5-2-3-8-15(12)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNMAGDOLWAHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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